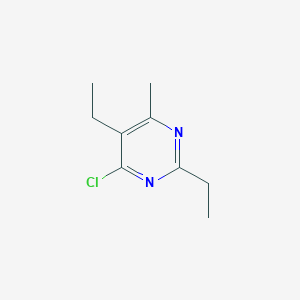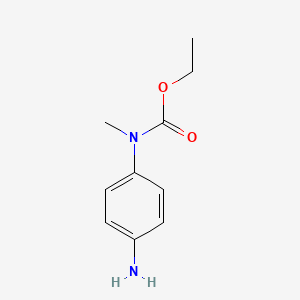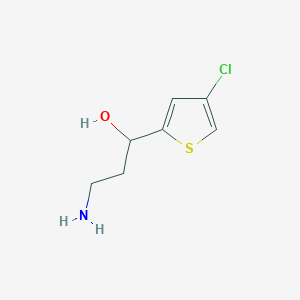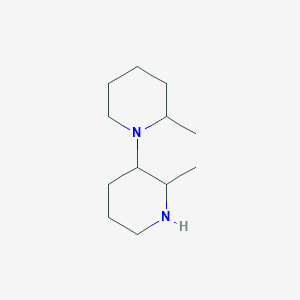
4-Chloro-2,5-diethyl-6-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2,5-diethyl-6-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C₉H₁₃ClN₂ It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Chloro-2,5-diethyl-6-methylpyrimidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-4,6-dimethylpyrimidine with ethyl derivatives under microwave conditions has been reported to yield the desired compound efficiently . The use of microwave irradiation significantly reduces reaction times compared to conventional heating methods.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the scalability and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2,5-diethyl-6-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with different nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with various boron reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as aniline derivatives can be used under microwave conditions to achieve substitution at the chlorine position.
Suzuki–Miyaura Coupling: Palladium catalysts and boron reagents are commonly used under mild conditions to facilitate coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with aniline derivatives yield 2-anilinopyrimidines, while coupling reactions with boron reagents produce various substituted pyrimidines .
Aplicaciones Científicas De Investigación
4-Chloro-2,5-diethyl-6-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including kinase inhibitors and antifungal agents.
Materials Science: The compound is used in the development of supramolecular networks for molecular recognition.
Biological Research: It is employed in the study of enzyme inhibitors and other bioactive molecules.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2,5-diethyl-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. For example, derivatives of pyrimidine have been shown to inhibit the activity of kinases, which are involved in cell signaling pathways . The molecular targets and pathways involved vary based on the specific derivative and its intended use.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4,6-dimethylpyrimidine: A precursor used in the synthesis of 4-Chloro-2,5-diethyl-6-methylpyrimidine.
2,4-Dichloro-6-methylpyrimidine: Another pyrimidine derivative with similar chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various substitution and coupling reactions makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C9H13ClN2 |
|---|---|
Peso molecular |
184.66 g/mol |
Nombre IUPAC |
4-chloro-2,5-diethyl-6-methylpyrimidine |
InChI |
InChI=1S/C9H13ClN2/c1-4-7-6(3)11-8(5-2)12-9(7)10/h4-5H2,1-3H3 |
Clave InChI |
KHMDZSZOPNJSLX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=C(N=C1Cl)CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![({[2-(Bromomethyl)-2-methylpentyl]oxy}methyl)benzene](/img/structure/B13161877.png)
![N-[(3-aminocyclobutyl)methyl]-2-methylpropanamide](/img/structure/B13161885.png)
![6-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile](/img/structure/B13161894.png)
![5-[(Cyclobutylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile](/img/structure/B13161901.png)
![N-[(3-Aminocyclopentyl)methyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13161908.png)
![(1R)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine](/img/structure/B13161909.png)


